

Spectroscopic Profile of 3-Ethyl-1-pentene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-ethyl-1-pentene** (CAS No: 4038-04-4, Molecular Formula: C₇H₁₄), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and visual representations of key chemical relationships.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-ethyl-1-pentene**.

¹H NMR Data (Predicted)

As experimental ¹H NMR data for **3-ethyl-1-pentene** is not readily available in the public domain, a predicted spectrum has been generated based on established chemical shift principles and spectral database comparisons of structurally similar compounds.



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1 (a)	~5.75	ddd	1H	J_ab ≈ 17, J_ac ≈ 10, J_ad ≈ 7
H-1 (b)	~4.95	d	1H	J_ab ≈ 17
H-1 (c)	~4.90	d	1H	J_ac ≈ 10
H-3 (d)	~2.00	m	1H	-
H-4, H-4'	~1.40	q	4H	J≈7.5
H-5, H-5'	~0.85	t	6H	J ≈ 7.5

Note: These are predicted values and may differ slightly from experimental results.

¹³C NMR Data

The following table presents the experimental ¹³C NMR chemical shifts for **3-ethyl-1-pentene**.

Carbon	Chemical Shift (δ, ppm)
C-1	~142
C-2	~112
C-3	~50
C-4, C-4'	~25
C-5, H-5'	~12

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy Data

The key absorption bands observed in the infrared spectrum of **3-ethyl-1-pentene** are detailed below.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2960	Strong	C-H stretch (alkane)
~1640	Medium	C=C stretch
~1460	Medium	C-H bend (alkane)
~990 and ~910	Strong	=C-H bend (out-of-plane)

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS) Data

The mass spectrum of **3-ethyl-1-pentene** is characterized by the following major fragments.

m/z	Relative Intensity	Proposed Fragment
98	Low	[M] ⁺ (Molecular Ion)
69	High	[M - C₂H₅] ⁺
55	Medium	[C4H7]+
41	High	[C₃H₅] ⁺ (Allyl Cation)
29	Medium	[C ₂ H ₅] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **3-ethyl-1-pentene** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of



tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 100 MHz. A spectral width of 0-220 ppm is used, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation: For neat liquid analysis, a single drop of **3-ethyl-1-pentene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for gas-phase analysis, a small amount of the sample is injected into an evacuated gas cell.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: **3-Ethyl-1-pentene**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification prior to analysis. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.

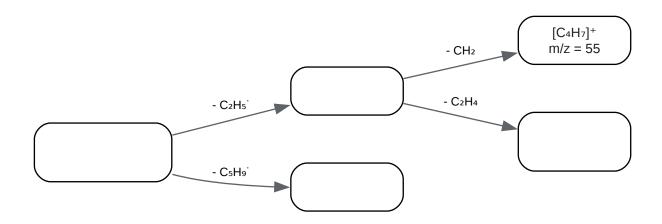
Ionization and Analysis: Electron ionization (EI) is the standard method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.



Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of **3-ethyl-1-pentene** upon electron ionization.



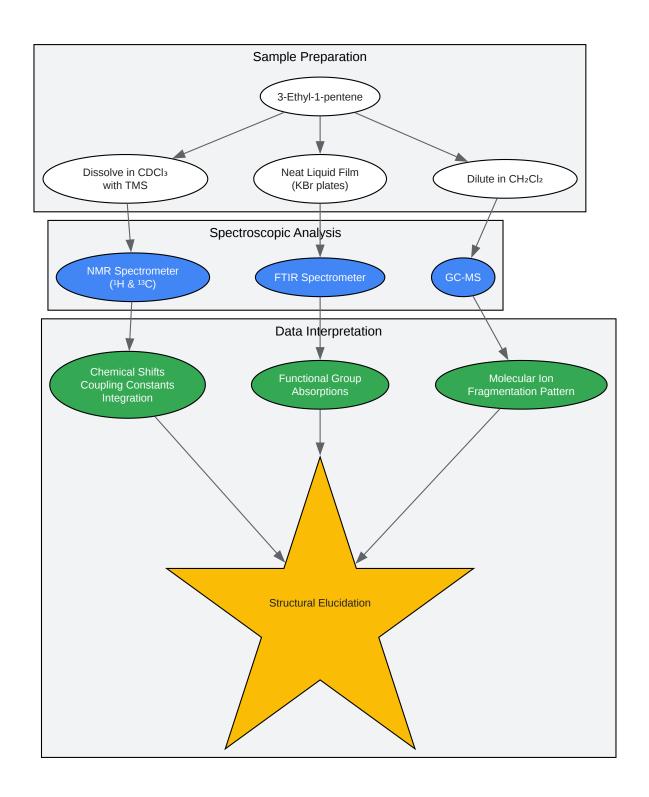
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Caption: Primary fragmentation of **3-ethyl-1-pentene** in EI-MS.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the comprehensive spectroscopic analysis of an organic compound like **3-ethyl-1-pentene**.





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Caption: General workflow for spectroscopic analysis.



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